2,4-Diethoxy-6-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90993. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-12-8-6-7(3)10-9(11-8)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULECFELHWXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293618 | |
| Record name | 2,4-diethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-92-7 | |
| Record name | NSC90993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-diethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIETHOXY-6-METHYLPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4 Diethoxy 6 Methylpyrimidine and Structural Analogues
Established Synthetic Routes to 2,4-Diethoxy-6-methylpyrimidine and its Key Precursors
Traditional methods for synthesizing this compound rely on well-established reactions that provide reliable access to the target compound and its essential precursors. These routes often begin with simple, commercially available starting materials.
A primary and straightforward route to this compound involves the direct alkylation of 2,4-Dihydroxy-6-methylpyrimidine, also known as 6-methyluracil. This precursor exists in a tautomeric equilibrium, predominantly favoring the di-keto form. The hydroxyl groups, present in the di-enol tautomer, can be alkylated using an appropriate ethylating agent.
The reaction typically proceeds by treating 2,4-Dihydroxy-6-methylpyrimidine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. The base is crucial for deprotonating the hydroxyl groups (or the N-H protons in the di-keto form), thereby generating a more nucleophilic species that readily reacts with the electrophilic ethylating agent. Common bases used for this transformation include sodium ethoxide, potassium carbonate, or cesium bicarbonate. nih.govresearchgate.netnih.gov The choice of solvent and reaction temperature can influence the reaction's efficiency and yield. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed. nih.gov Regioselectivity can be a challenge in alkylating similar phenolic systems, but in the case of 6-methyluracil, exhaustive alkylation under appropriate conditions leads to the desired O,O'-diethyl product.
Table 1: Alkylation Conditions for Dihydroxy Precursors
| Precursor | Alkylating Agent | Base | Solvent | Temperature | Product | Ref |
|---|---|---|---|---|---|---|
| 2,4-Dihydroxyacetophenone | Alkyl Bromide | CsHCO₃ | Acetonitrile | 80 °C | 4-Alkoxy-2-hydroxyacetophenone | nih.gov |
This table illustrates general conditions for regioselective alkylation of dihydroxy-aromatic systems, a reaction type analogous to the alkylation of 2,4-Dihydroxy-6-methylpyrimidine.
The foundational pyrimidine (B1678525) ring of the target molecule can be constructed through condensation reactions. The most common strategy for synthesizing the 2,4-dihydroxy-6-methylpyrimidine precursor is a condensation reaction involving a three-carbon component and a urea or amidine derivative. bu.edu.eg Specifically, ethyl acetoacetate is condensed with urea. This reaction is a variation of the well-known Biginelli reaction. wikipedia.orgbiomedres.usresearchgate.net
The reaction involves the condensation of the β-ketoester (ethyl acetoacetate) with urea, typically under acidic or basic conditions, to form the heterocyclic ring. wikipedia.org This method provides a direct route to the 6-methyluracil core structure, which can then be further functionalized as described in the previous section. tsijournals.com Variations of this reaction can employ substituted ureas or thioureas to introduce different functionalities at the 2-position. For instance, the condensation of diethyl malonate with acetamidinium chloride in the presence of an alkoxide base is a documented method for producing 4,6-dihydroxy-2-methylpyrimidine (B75791). tsijournals.com
One of the most versatile and widely used methods for preparing 2,4-dialkoxypyrimidines involves the use of halogenated pyrimidine intermediates. The key intermediate for the synthesis of this compound is 2,4-Dichloro-6-methylpyrimidine. sigmaaldrich.com
This dichloro intermediate is typically synthesized from 2,4-Dihydroxy-6-methylpyrimidine by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comnih.gov This conversion of hydroxyl groups to chlorine atoms transforms the positions into excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.
The target compound, this compound, is then obtained by reacting 2,4-Dichloro-6-methylpyrimidine with a source of ethoxide ions, most commonly sodium ethoxide (NaOEt), in ethanol as the solvent. researchgate.net The reaction proceeds via a sequential nucleophilic substitution of the two chlorine atoms by the ethoxide nucleophile. The reactivity of the chlorine atoms at the C-4 and C-2 positions can differ. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position in dichloropyrimidines due to the electronic properties of the pyrimidine ring. wuxiapptec.comacs.orgmdpi.com However, with a strong nucleophile like sodium ethoxide and under conditions that promote complete reaction, both chlorine atoms are readily displaced to yield the final diethoxy product. researchgate.net
Table 2: Synthesis of Halogenated Intermediates
| Starting Material | Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 °C, 17 h | 2,4-Diamino-6-chloropyrimidine | 85% | nih.gov |
| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl Chloride / Acetonitrile | 80 °C, 3 h | 4,6-Dichloro-2-methylpyrimidine | 94% | chemicalbook.com |
Advanced Synthetic Approaches and Methodological Innovations
Modern synthetic organic chemistry has introduced more sophisticated methods for the functionalization of heterocyclic scaffolds, including pyrimidines. These advanced approaches offer greater control over selectivity and allow for the introduction of a wider range of functional groups.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In principle, alkoxy groups, such as the ethoxy groups in 2,4-diethoxypyrimidine, can direct lithiation to an adjacent position. However, the C-5 position is the most likely site for such a reaction.
A more relevant advanced strategy for functionalization at the C-6 position involves the lithiation of the methyl group itself. The methyl group at C-6 is weakly acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. researchgate.net This nucleophilic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to create a new carbon-carbon bond, thereby elaborating the side-chain at the C-6 position. nih.govnih.gov This strategy allows for the synthesis of a wide array of 6-substituted structural analogues that are not easily accessible through classical condensation methods. The choice of base and reaction conditions, such as temperature, is critical to avoid competing reactions with the pyrimidine ring itself. researchgate.net
Building upon the use of halogenated intermediates, advanced nucleophilic substitution strategies offer refined control over the synthesis of complex pyrimidine derivatives. The differential reactivity of the C-2 and C-4 positions in 2,4-dichloropyrimidines can be exploited to achieve selective, sequential substitution. researchgate.net
As mentioned, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. acs.orgmdpi.com This inherent regioselectivity allows for the stepwise introduction of two different nucleophiles. For example, by carefully controlling the reaction stoichiometry and temperature, one can first react 2,4-Dichloro-6-methylpyrimidine with one equivalent of a nucleophile (e.g., an amine) to selectively form the C-4 substituted product. acs.org The remaining chlorine atom at the C-2 position can then be substituted by a different nucleophile, such as sodium ethoxide, in a subsequent step. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted pyrimidines. The regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. wuxiapptec.comnih.gov For instance, tertiary amine nucleophiles have been reported to show excellent C-2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | - |
| 2,4-Dihydroxy-6-methylpyrimidine | 6-Methyluracil |
| Ethyl Iodide | Iodoethane |
| Ethyl Bromide | Bromoethane |
| Sodium Ethoxide | Sodium ethanolate |
| Potassium Carbonate | - |
| Cesium Bicarbonate | - |
| Acetonitrile | - |
| Dimethylformamide | DMF |
| Ethyl Acetoacetate | - |
| Urea | - |
| Thiourea | - |
| Diethyl Malonate | - |
| Acetamidinium Chloride | - |
| 4,6-Dihydroxy-2-methylpyrimidine | - |
| 2,4-Dichloro-6-methylpyrimidine | - |
| Phosphorus Oxychloride | POCl₃ |
| Thionyl Chloride | SOCl₂ |
| Ethanol | - |
| n-Butyllithium | n-BuLi |
| Lithium Diisopropylamide | LDA |
| 2,4-Dichloropyrimidine | - |
| 2,4-Dihydroxyacetophenone | - |
| 2,4-Dihydroxybenzaldehyde | - |
| 2,4-Diamino-6-hydroxypyrimidine | - |
| 2,4-Diamino-6-chloropyrimidine | - |
| Triphosgene | Bis(trichloromethyl) carbonate |
Green Chemistry Principles in Pyrimidine Synthesis
The application of green chemistry principles in the synthesis of pyrimidine derivatives aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov Traditional methods for pyrimidine synthesis often involve the use of toxic reagents and volatile organic solvents, which can pose risks to human health and the environment. rasayanjournal.co.in In contrast, greener approaches prioritize sustainability through various techniques. nih.gov
Key green chemistry strategies applicable to pyrimidine synthesis include:
Use of Safer Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ionic liquids, or polyethylene glycols (PEGs) is a primary focus. nih.gov Solvent-free, or "dry media," reactions represent an ideal approach, minimizing waste and simplifying purification. nih.gov
Catalysis: The use of catalysts, which are effective in small amounts and can often be recycled, is preferred over stoichiometric reagents to maximize atom economy and reduce waste. rasayanjournal.co.innih.gov
Energy Efficiency: Techniques such as microwave-assisted synthesis and ultrasound irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and purification stages required. rasayanjournal.co.in
While specific green synthetic routes for this compound are not extensively detailed in the reviewed literature, the general principles can be applied. A conventional synthesis might start from 2,4-dichloro-6-methylpyrimidine and react it with sodium ethoxide in ethanol. A greener adaptation of this synthesis could involve a solid-supported catalyst under solvent-free conditions, potentially activated by microwave irradiation, to reduce solvent waste and reaction time.
Table 1: Comparison of Conventional vs. Green Approaches in Pyrimidine Synthesis
| Principle | Conventional Method Example | Green Chemistry Alternative | Benefit of Green Approach |
|---|---|---|---|
| Solvent Use | Reactions in chlorinated solvents (e.g., chloroform, dichloromethane) | Reactions in water, ionic liquids, or solvent-free conditions nih.gov | Reduced toxicity and pollution |
| Reagents | Use of stoichiometric amounts of strong bases or toxic reagents | Catalytic amounts of recyclable acid/base catalysts rasayanjournal.co.in | Minimized waste, improved atom economy |
| Energy | Prolonged heating under reflux | Microwave or ultrasonic irradiation nih.gov | Faster reactions, lower energy consumption |
| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) rasayanjournal.co.in | Increased efficiency, less waste, simplified workup |
Catalytic Methodologies for Pyrimidine Derivatization
Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for the functionalization of heterocyclic compounds like pyrimidines. researchgate.net For a molecule such as this compound, catalytic methods would typically be employed to modify a precursor, like 2,4-dichloro-6-methylpyrimidine, or to derivatize the pyrimidine core itself.
Common catalytic strategies in pyrimidine chemistry include:
Nucleophilic Substitution: The chlorine atoms in 2,4-dichloro-6-methylpyrimidine are excellent leaving groups. Their substitution with ethoxy groups to form the target molecule is often facilitated by a base. While this is a classical reaction, modern catalytic approaches can improve efficiency and selectivity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. A precursor like 4-chloro-6-ethoxy-2-(methylthio)pyrimidine can serve as a scaffold where the chloro group is replaced via a cross-coupling reaction to introduce diverse substituents. researchgate.net
C-H Activation: Direct functionalization of C-H bonds on the pyrimidine ring is an emerging area that avoids the need for pre-functionalized starting materials (like halogenated pyrimidines). This atom-economical approach often relies on transition metal catalysts to selectively activate a specific C-H bond for modification.
For instance, the synthesis of various pyrimidine derivatives can be achieved using different catalytic systems. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol proceeds efficiently to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which is a versatile intermediate for further catalytic derivatization. researchgate.net Similarly, the synthesis of 2,4-diamino-6-substituted pyrimidines often starts from 2,4-diamino-6-chloropyrimidine, where the chloro group is displaced by various nucleophiles. nih.gov These examples highlight the utility of halogenated pyrimidine precursors in catalytic derivatization schemes.
Table 2: Examples of Catalytic Reactions for Pyrimidine Functionalization
| Reaction Type | Precursor Example | Reagent/Catalyst | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | 4,6-Dichloro-2-(methylthio)pyrimidine researchgate.net | Sodium Ethoxide (EtONa) | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine researchgate.net |
| Nucleophilic Substitution | 2,4-Diamino-6-chloropyrimidine nih.gov | (S)-2,3-isopropylideneglycerol / NaH | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine nih.gov |
| Condensation | Acetylacetone and Thiourea | Hydrochloric Acid (catalyst) | 4,6-dimethylpyrimidine-2-thiol researchgate.net |
| Multicomponent Synthesis | Aromatic aldehyde, dimedone, 6-amino-2,4-dimethoxypyrimidine | Acetic Acid (catalyst) | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one nih.gov |
Preparation of Functionally Diverse Pyrimidine Analogues for Research Purposes
The synthesis of libraries of structurally related compounds is crucial for drug discovery and chemical biology research. researchgate.net Starting from a common chemical scaffold, a diversity-oriented synthesis approach can generate a wide range of molecules for biological screening. This compound belongs to a class of compounds for which numerous analogues can be prepared to explore structure-activity relationships.
A key strategy for generating diversity is to use a versatile precursor that allows for the introduction of various functional groups. 2,4-Dichloro-6-methylpyrimidine is an ideal starting material for this purpose. The two chlorine atoms can be substituted sequentially or simultaneously with a wide range of nucleophiles, leading to a large number of analogues.
For example, reacting 2,4-dichloro-6-methylpyrimidine with different amines, alcohols, or thiols would yield diverse 2,4-disubstituted-6-methylpyrimidines. This approach has been used to synthesize various 6-methyl-2,4-diamino-pyrimidine derivatives by reacting the dichloro precursor with different amines like morpholine or piperidine. google.com This allows for systematic modification of the substituents at the 2- and 4-positions to investigate their influence on the molecule's properties.
Table 3: Potential Analogues Synthesized from 2,4-Dichloro-6-methylpyrimidine
| Nucleophile | Resulting Substituent at C2/C4 | Example Analogue Name |
|---|---|---|
| Methanol/Sodium Methoxide | Methoxy | 2,4-Dimethoxy-6-methylpyrimidine |
| Ammonia | Amino | 6-Methylpyrimidine-2,4-diamine |
| Morpholine | Morpholinyl | 4-Methyl-2,4-di(morpholin-4-yl)pyrimidine |
| Piperidine | Piperidinyl | 4-Methyl-2,4-di(piperidin-1-yl)pyrimidine google.com |
Chemical Reactivity and Transformation Studies of 2,4 Diethoxy 6 Methylpyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 2,4-Diethoxy-6-methylpyrimidine is electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. The presence of two electron-donating ethoxy groups at the C2 and C4 positions, however, increases the electron density of the ring, making electrophilic substitution at the C5 position possible.
Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of 2,4-dialkoxy-6-methylpyrimidines typically occurs at the 5-position.
Nucleophilic substitution reactions primarily involve the displacement of the ethoxy groups. These reactions are less common due to the activating nature of the ethoxy groups but can be induced under specific conditions or with potent nucleophiles.
Side Chain Functionalization and Directed Modification Reactions
The methyl group at the C6 position serves as a handle for various side-chain functionalization reactions. The acidity of the methyl protons is increased by the electron-withdrawing nature of the pyrimidine ring, facilitating deprotonation and subsequent reactions.
One key transformation is the condensation of the methyl group with aldehydes and other electrophiles. For example, the reaction of this compound with aromatic aldehydes in the presence of a base leads to the formation of styryl derivatives. This reaction proceeds via a carbanion intermediate generated by the deprotonation of the methyl group.
Directed modification reactions can also be achieved. For instance, oxidation of the methyl group can yield the corresponding carboxylic acid or aldehyde, providing a route to a different class of pyrimidine derivatives.
Derivatization Pathways and Reaction Mechanisms
The derivatization of this compound is a cornerstone for creating a diverse library of pyrimidine-based compounds. A significant pathway involves the hydrolysis of the ethoxy groups to yield the corresponding pyrimidinedione, 6-methyluracil. This transformation is typically acid or base-catalyzed and proceeds through a standard nucleophilic acyl substitution mechanism.
Another critical derivatization involves the conversion of the ethoxy groups to other functional groups. For example, treatment with amines can lead to the formation of amino-pyrimidines. The reaction of 2,4-dialkoxypyrimidines with amines is a well-established method for the synthesis of cytosine analogs.
The reaction mechanism for the formation of styryl derivatives involves the initial deprotonation of the C6-methyl group by a base, such as sodium ethoxide or potassium tert-butoxide, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting alkoxide intermediate subsequently undergoes elimination of a water molecule to yield the styrylpyrimidine.
Investigations into Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity is a critical aspect of the reactions involving this compound. In electrophilic substitution reactions, the attack is highly regioselective for the C5 position. This is due to the activating effect of the two ethoxy groups at C2 and C4, which direct the electrophile to the carbon atom between them.
In reactions involving the side-chain methyl group, regioselectivity is inherent to the starting material's structure. However, when considering further transformations of the resulting derivatives, regioselectivity can become a significant factor.
Investigations into the formation of styryl derivatives from this compound and substituted benzaldehydes have shown that the reaction can produce both E and Z isomers. The stereoselectivity of this reaction is influenced by the reaction conditions, including the choice of base and solvent, as well as the nature of the substituent on the benzaldehyde. In many reported cases, the E-isomer is the major or exclusive product due to its greater thermodynamic stability.
Structure Activity Relationship Sar Studies of 2,4 Diethoxy 6 Methylpyrimidine Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The core pyrimidine (B1678525) structure is a versatile scaffold for developing new therapeutic agents. ijsat.org Its biological activity is highly dependent on the nature and position of various substituents. The planar, electron-rich nature of the pyrimidine ring, with its two nitrogen atoms, facilitates interactions with biological targets like enzymes and nucleic acids through hydrogen bonding and π-π stacking. ijsat.org This allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
Modifications at the C-6 position of the pyrimidine ring have been shown to have a significant impact on the biological activity of these compounds. For instance, studies on C-6 substituted pyrimidine derivatives have revealed that the introduction of both alkyl and alkenyl side chains can modulate their cytostatic activities. nih.gov
In a series of C-6 fluorophenylalkyl and fluorophenylalkenyl 5-methylpyrimidine (B16526) derivatives, it was observed that compounds with unsaturated side chains demonstrated better inhibitory effects against tumor cell lines than their saturated counterparts. nih.govresearchgate.net This suggests that the presence of a double bond in the side chain at the C-6 position can enhance the antiproliferative activity of these pyrimidine derivatives. nih.govresearchgate.net
Furthermore, the nature of the substituent at the C-5 position can also influence the impact of the C-6 side chain. For example, replacing a 5-methyl group with a 5-phenyl or 5-furyl moiety in C-6 substituted pyrimidines was found to significantly potentiate their cytostatic effects. nih.gov
Table 1: Influence of C-6 Side Chains on Cytostatic Activity
| Compound | C-6 Side Chain | C-5 Substituent | Relative Inhibitory Effect |
| 7 | Saturated fluorophenylalkyl | Methyl | Lower |
| 8 | Unsaturated fluorophenylalkyl | Methyl | Higher |
| 9 | Saturated fluorophenylalkyl | - | Lower |
| 10 | Unsaturated fluorophenylalkyl | - | Higher |
| 11 | Methyl | Phenyl | - |
| 12 | Methyl | Furyl | Significant |
| 13 | Unsaturated fluorophenylalkenyl | Phenyl | Significant |
| 15 | Saturated fluorophenylalkyl | Phenyl | Significant |
The introduction of halogen atoms and other electron-withdrawing or electron-donating groups onto the pyrimidine ring is a key strategy for modifying the biological activity of these compounds. The position and nature of the halogen can significantly influence the electronic and geometric structure of the molecule, thereby affecting its interaction with biological targets. nih.gov
Halogenated heteroaromatic compounds are important building blocks in the synthesis of complex drugs due to their role in cross-coupling reactions. rsc.org In the context of pyrimidine derivatives, halogenation has been shown to enhance antiproliferative activities. For example, in a series of pyrrolo[3,2-d]pyrimidines, a 2,4-dichloro substituted compound exhibited antiproliferative activity. nih.gov The introduction of an iodine atom at the C7 position significantly enhanced this potency, highlighting the importance of the halogen's position. nih.gov
The electronic effects of substituents are also crucial. Studies on pyrazolo[1,5-a]pyrimidines have shown that both electron-donating groups (like -OMe and -Me) and electron-withdrawing halogen groups (-Br, -Cl) at the 7-position allow for regioselective chlorination at the C3 position, yielding products with good yields. rsc.org This demonstrates that the electronic nature of substituents can direct further chemical modifications and ultimately influence the biological profile of the final compound.
Molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a promising strategy to combat drug resistance, particularly in the development of new antimalarial agents. nih.govrsc.org The hybridization of a 4-aminoquinoline (B48711) moiety with a pyrimidine ring has been shown to produce compounds with potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov
This approach leverages the known antimalarial properties of both scaffolds. nih.gov The resulting hybrids often exhibit synergistic effects, with some showing significantly greater potency than the parent drugs, chloroquine (B1663885) and pyrimethamine. nih.govresearchgate.net For instance, certain 4-aminoquinoline-pyrimidine hybrids have demonstrated nanomolar range activity against both drug-sensitive and drug-resistant malaria strains. nih.gov
The linker connecting the two heterocyclic systems and the substitution pattern on both rings are critical for optimizing antimalarial efficacy. Studies have shown that replacing a chloro substituent on the pyrimidine ring with cyclic amino groups can greatly improve antiplasmodial activity. nih.gov
Modifications to the nitrogen atoms within the pyrimidine ring and to the amino group at the C-2 position are important for modulating the biological activity of pyrimidine derivatives. The synthesis of 2-aminopyrimidines is a key area of research due to the broad spectrum of activities these compounds exhibit. nih.gov
The substitution pattern at the C-2 amino group can significantly influence the biological properties of the molecule. Direct alkylation of 2-aminopyrimidine (B69317) can be achieved, though transamination at this position is generally difficult. nih.gov A more common approach involves the replacement of a leaving group, such as a halogen, at the C-2 position with an amino group. This can be accomplished through various methods, including palladium-catalyzed amination. nih.gov
The synthesis of N-β-glucosides coupled to pyrimidines has also been explored. In these compounds, the glucopyranosyl group is attached to the pyrimidine core, and these glycoconjugates have shown promising antiproliferative activity. nih.gov
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape of a molecule is critical for its interaction with biological targets. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore a vital tool in drug design. For pyrimidine derivatives, understanding the preferred conformations can help identify the specific shape that is responsible for its biological activity.
The flexibility or rigidity of a molecule can also play a key role in its biological function. While flexible molecules can adapt their shape to fit a binding site, conformationally constrained molecules can offer higher affinity and selectivity by pre-organizing key substituents in the optimal orientation for binding. nih.gov Researchers have synthesized conformationally diverse pyrimidine-embedded macrocycles and bridged systems to explore unique biological activities that may not be achievable with more traditional, flatter pyrimidine compounds. nih.gov Principal Moment of Inertia (PMI) analysis is a computational method used to visualize and compare the 3D shape diversity of these complex molecules with known bioactive compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmchemsci.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding and accelerating the drug discovery process. nih.gov
QSAR studies have been successfully applied to various classes of pyrimidine derivatives to predict their activity against different biological targets. nih.gov These models are typically developed by calculating a range of molecular descriptors for each compound, which can include topological, physicochemical, geometric, and electronic parameters. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build the QSAR model. nih.gov
For example, QSAR studies on diarylpyrimidine (DAPY) derivatives have been used to model their inhibition of reverse transcriptase. nih.gov Similarly, QSAR models have been developed for 4-arylthieno[3,2-d]pyrimidine derivatives as antagonists of adenosine (B11128) receptors, which are relevant in Parkinson's disease. researchgate.net The success of a QSAR model is evaluated based on its statistical significance and its predictive ability on an external set of test compounds. jmchemsci.com
Spectroscopic Characterization and Structural Elucidation of 2,4 Diethoxy 6 Methylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 2,4-Diethoxy-6-methylpyrimidine can be achieved.
¹H NMR Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the expected proton signals are as follows: a singlet for the methyl group protons, a singlet for the pyrimidine (B1678525) ring proton, and a quartet and a triplet for the two ethoxy groups, which are chemically equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ring) | ~2.3 | Singlet | 3H |
| CH (ring) | ~6.0 | Singlet | 1H |
| OCH₂ | ~4.4 | Quartet | 4H |
| OCH₂CH₃ | ~1.4 | Triplet | 6H |
Data is based on predictive models and analysis of similar structures.
The downfield shift of the ethoxy methylene (B1212753) protons (~4.4 ppm) is attributed to the deshielding effect of the adjacent oxygen atom. The pyrimidine ring proton is also expected to be in the downfield region due to the aromatic nature of the ring and the presence of electronegative nitrogen atoms.
¹³C NMR Spectroscopy for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides information about their chemical environment. In the case of this compound, six distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C H₃ (ring) | ~24 |
| C H (ring) | ~95 |
| OC H₂ | ~63 |
| OCH₂C H₃ | ~14 |
| C2/C4 (ethoxy-substituted) | ~170 |
| C6 (methyl-substituted) | ~165 |
Data is based on predictive models and analysis of similar structures.
The carbons attached to the electronegative oxygen and nitrogen atoms (C2, C4, and C6) are significantly deshielded and appear at lower field in the spectrum.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the quartet of the ethoxy methylene protons and the triplet of the ethoxy methyl protons would be observed, confirming their connectivity within the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the signals in the ¹H and ¹³C spectra, for instance, connecting the methyl proton signal to the methyl carbon signal.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. The molecular formula of this compound is C₉H₁₄N₂O₂, with a monoisotopic mass of 182.1055 g/mol . mdpi.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 182. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of side chains and the cleavage of the pyrimidine ring. For this compound, expected fragmentation could include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) from the ethoxy group. The fragmentation of the pyrimidine ring itself is also a possibility, leading to smaller charged fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.1128 |
| [M+Na]⁺ | 205.0947 |
| [M-H]⁻ | 181.0982 |
Data sourced from PubChem. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=N (in-ring) | Stretching | 1600 - 1650 |
| C=C (in-ring) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1050 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores (light-absorbing groups). The pyrimidine ring in this compound acts as a chromophore.
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The exact wavelength of maximum absorbance (λ_max) would be influenced by the solvent and the substituents on the pyrimidine ring. For similar pyrimidine systems, these absorptions typically occur in the range of 200-300 nm.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable data on bond lengths, bond angles, and torsion angles, defining its molecular geometry with high precision.
A crystallographic study would reveal the planarity of the pyrimidine ring and the orientation of the ethoxy and methyl substituents. It is anticipated that the ethoxy groups may exhibit some degree of conformational flexibility. The analysis would also detail the intermolecular interactions that govern the crystal packing, such as van der Waals forces and potential weak hydrogen bonds, which are crucial for understanding the stability and physical properties of the crystalline material.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Unit Cell Dimensions (Å) | a, b, c dimensions defining the unit cell volume |
| Bond Lengths (Å) | C-N, C-C, C-O bond distances within the molecule |
| Bond Angles (°) | Angles between bonded atoms, e.g., C-N-C in the pyrimidine ring |
| Torsion Angles (°) | Dihedral angles defining the conformation of ethoxy groups |
| Intermolecular Interactions | Description of hydrogen bonding and van der Waals contacts |
Note: This table represents expected data based on studies of similar pyrimidine derivatives and is for illustrative purposes pending experimental determination.
Advanced Spectroscopic Techniques for Comprehensive Characterization
Further characterization of this compound involves a suite of advanced spectroscopic techniques that probe its vibrational and material properties.
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. The Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.
Key expected vibrational modes would include the ring breathing and stretching vibrations of the pyrimidine core, which are typically observed in the 800-1600 cm⁻¹ region. Additionally, specific bands corresponding to the C-H stretching of the methyl and ethoxy groups would be present at higher wavenumbers (around 2800-3000 cm⁻¹), while various bending and torsional modes would appear at lower frequencies. Analysis of these bands allows for a detailed understanding of the molecular structure and bonding.
Table 2: Predicted Raman Active Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 2800 - 3000 | C-H stretching (methyl and ethoxy groups) |
| 1550 - 1650 | Pyrimidine ring stretching vibrations |
| 1200 - 1400 | C-O stretching (ethoxy groups) |
| 800 - 1000 | Pyrimidine ring breathing mode |
| Below 800 | Bending and torsional modes of substituents |
Note: The wavenumbers are approximate and based on general assignments for substituted pyrimidines.
Photoacoustic and dielectric spectroscopy are employed to investigate the thermal and electrical properties of materials, respectively.
Photoacoustic Spectroscopy (PAS) would measure the heat generated by the compound upon absorption of light. This technique can provide information on thermal diffusivity and effusivity, which are important parameters for understanding how the material responds to and dissipates heat. Such data is valuable for applications where thermal stability is a concern.
Dielectric Spectroscopy investigates the response of a material to an applied electric field. For this compound, this would involve measuring the dielectric constant and dielectric loss as a function of frequency and temperature. These properties are influenced by the molecule's dipole moment and the mobility of its charge carriers. Studies on similar pyrimidine compounds have shown that the dielectric constant can be influenced by factors such as hydrogen bonding and steric effects of substituents. oatext.com The presence of polar ethoxy groups suggests that this compound would exhibit a noticeable dielectric response.
Table 3: Material Properties Investigated by Advanced Spectroscopy
| Technique | Property Measured | Significance |
| Photoacoustic Spectroscopy | Thermal Diffusivity | Ability of the material to conduct heat |
| Thermal Effusivity | Ability of the material to exchange heat with its surroundings | |
| Dielectric Spectroscopy | Dielectric Constant (ε') | Ability of the material to store electrical energy |
| Dielectric Loss (ε'') | Dissipation of electrical energy as heat |
Theoretical and Computational Investigations of 2,4 Diethoxy 6 Methylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 2,4-Diethoxy-6-methylpyrimidine, these computational methods elucidate its fundamental properties, providing a theoretical framework to understand its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule. mdpi.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP, are performed to predict its optimal geometry, including bond lengths, bond angles, and dihedral angles. scielo.org.mxscispace.com These calculations provide a foundational understanding of the molecule's shape and steric properties.
The process of geometry optimization involves finding the minimum energy conformation of the molecule on its potential energy surface. mdpi.com This is achieved through iterative calculations that adjust the atomic coordinates until the forces on the atoms are negligible. nih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. scielo.org.mx
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net
For this compound, FMO analysis reveals the distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyrimidine (B1678525) ring and the oxygen atoms of the ethoxy groups. Conversely, the LUMO is distributed over the electron-deficient regions. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its susceptibility to chemical reactions. A smaller gap generally indicates higher reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edunih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edumpg.de This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. wisc.edu
In this compound, NBO analysis can reveal the nature of the bonds between the atoms, the hybridization of the atomic orbitals, and the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. wisc.edu These delocalization interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The analysis provides stabilization energies associated with these interactions, quantifying their significance.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ethoxy groups, highlighting these as potential sites for interaction with electrophiles. nih.gov The hydrogen atoms of the methyl and ethoxy groups would exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with other molecules and its potential role in biological systems. researchgate.netscispace.com
Mulliken Atomic Charge Distribution Analysis
Mulliken atomic charge distribution analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. researchgate.net This provides an estimate of the partial charge on each atom, offering insights into the molecule's polarity and electrostatic interactions.
In the case of this compound, a Mulliken charge analysis would likely show that the nitrogen and oxygen atoms carry negative charges, reflecting their higher electronegativity. researchgate.net Conversely, the carbon and hydrogen atoms would carry positive or less negative charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its non-covalent interactions with other molecules.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N1 (pyrimidine) | -0.60 |
| N3 (pyrimidine) | -0.55 |
| O (ethoxy at C2) | -0.45 |
| O (ethoxy at C4) | -0.45 |
| C6 (pyrimidine) | 0.15 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). e-journals.insemanticscholar.org This method is extensively used in drug discovery and design to understand the binding modes and affinities of potential drug candidates. nih.govmdpi.com
Pharmacokinetic and ADMET Prediction Studies using Computational Models
In the realm of drug discovery and development, the assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical step. iapchem.org Computational, or in silico, models have become indispensable tools for predicting these properties early in the research process, thereby saving time and resources. researchgate.net These models use the chemical structure of a molecule to forecast its behavior in the body. iapchem.org
While specific, comprehensive experimental ADMET studies on this compound are not widely available in the public domain, computational tools can provide valuable predictions. Various software platforms like pkCSM, SwissADME, and Pre-ADMET are utilized to estimate a range of pharmacokinetic and toxicity parameters. nih.govnih.gov These predictions are based on algorithms that compare the target molecule to vast libraries of compounds with known properties.
For pyrimidine derivatives, in general, computational ADMET studies are frequently employed to screen for drug-like properties. nih.gov These analyses help in identifying potential liabilities such as poor absorption or potential toxicity, guiding the synthesis and further testing of more promising analogues.
Below is a table of predicted ADMET-related properties for this compound, derived from publicly available computational models. It is important to note that these are theoretical predictions and would require experimental validation.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ uni.lu | --- |
| Molecular Weight | 182.22 g/mol | Indicates a relatively small molecule, which is often favorable for absorption. |
| XlogP (predicted) | 1.9 uni.lu | A measure of lipophilicity, suggesting moderate permeability across biological membranes. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can influence solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | The presence of acceptor groups can affect solubility and binding affinity. |
Data sourced from computational predictions. These values are for illustrative purposes and require experimental verification.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule within a crystal, allowing for the detailed examination of close contacts between neighboring molecules. nih.govnih.gov By generating two-dimensional fingerprint plots from the three-dimensional Hirshfeld surface, the relative contributions of different types of intermolecular interactions can be quantified. nih.gov
For instance, analyses of various pyrimidine derivatives consistently reveal the significance of hydrogen bonding (such as N-H···N, N-H···O, C-H···O) and van der Waals forces in their crystal packing. nih.govnih.gov The presence of nitrogen and oxygen atoms in the pyrimidine ring and its substituents makes these sites likely participants in hydrogen bonding.
The table below summarizes the types of intermolecular contacts and their percentage contributions as determined by Hirshfeld surface analysis for some representative pyrimidine derivatives. This illustrates the common interaction patterns in such crystal structures.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Representative Pyrimidine Derivatives
| Compound | H···H | N···H/H···N | C···H/H···C | O···H/H···O | Other | Reference |
|---|---|---|---|---|---|---|
| 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile | 38.5% | 33.3% | 27.3% | - | <1% | nih.gov |
| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | - | 12.5% | 9.6% | 53.2% | - | nih.gov |
| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | - | - | Enriched | Enriched | C···C enriched | mdpi.com |
This table presents data for related pyrimidine compounds to illustrate the utility of Hirshfeld surface analysis and does not represent data for this compound.
Applications in Advanced Materials Science and Other Scientific Fields
Role as Precursors and Building Blocks in Complex Organic Synthesis
The reactivity of the pyrimidine (B1678525) ring, particularly when substituted with alkoxy groups, allows for its use as a foundational structure in the synthesis of more complex molecules. The ethoxy groups at the 2 and 4 positions can be manipulated or can influence the reactivity of the pyrimidine core, making it a strategic starting point for a variety of organic transformations.
2,4-Dialkoxypyrimidines, including the diethoxy variant, are valuable precursors for the synthesis of other heterocyclic systems. One notable transformation is the double Chapman rearrangement. In this reaction, 2,4-dialkoxypyrimidines undergo rearrangement to produce 1,3-dialkyl-(1H,3H)-pyrimidine-2,4-diones. wisdomlib.org This reaction provides a novel pathway to these diones, which are themselves recognized for their potential biological activities, including antibacterial and anticancer properties. wisdomlib.org The use of microwave irradiation has been shown to significantly accelerate this rearrangement, reducing reaction times from 45 minutes to 15 minutes compared to conventional heating methods. wisdomlib.org
Furthermore, the alkoxy groups on the pyrimidine ring can be displaced by other nucleophiles, enabling the synthesis of a wide range of substituted pyrimidines and fused heterocyclic systems. For instance, studies on related 2,4-dialkoxypyrimidines have shown that they react with alkali and ammonia, leading to the formation of cytosine and other substituted pyrimidines. acs.orgacs.org The general reactivity of the pyrimidine scaffold allows for its incorporation into more complex structures, such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines, which can be synthesized from related substituted pyrimidines. nih.gov The synthesis of various pyrimidine derivatives through methods like the Biginelli reaction highlights the broad utility of the pyrimidine core in constructing a diverse array of heterocyclic compounds with potential applications in medicine and materials science. nih.govnih.gov
There is currently no information available in the surveyed scientific literature detailing the specific use of 2,4-Diethoxy-6-methylpyrimidine as an intermediate in the synthesis of (E,E)-4-Trifluoroacetyl-1,3-butadienyl sulfides.
Potential in Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data processing and telecommunications. Organic molecules, particularly those with electron-rich and electron-deficient components (a "push-pull" system), can exhibit significant NLO properties. The pyrimidine ring is electron-deficient, making it an excellent component for NLO chromophores. rsc.orgnih.gov
These studies utilize density functional theory (DFT) to calculate properties such as polarizability and hyperpolarizability, which are indicators of NLO activity. The general findings suggest that the pyrimidine scaffold, when appropriately substituted to create a push-pull electronic system, can lead to materials with high NLO responses. The presence of electron-donating ethoxy groups on the this compound molecule suggests it could be a valuable building block for larger NLO chromophores.
Table 1: NLO Properties of a Related Pyrimidine Derivative (DMS)
| Property | Calculated Value | Wavelength (nm) |
|---|---|---|
| Third-Order Nonlinear Susceptibility (χ(3)) | 65.41 × 10-20 m2/V2 | 1907 |
Data sourced from a computational study on N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS). acs.org
Contributions to Agricultural Chemical Development (e.g., Pesticides, Herbicides)
The pyrimidine skeleton is a common feature in a variety of agrochemicals, including herbicides and fungicides. The ability to synthesize a wide range of substituted pyrimidines allows for the fine-tuning of their biological activity.
Pyrimidine derivatives are known to be effective as herbicides. For instance, compounds with a pyrimidinyloxyphenoxypropionate structure have been designed and synthesized to act as acetyl-CoA carboxylase (ACCase) inhibitors, a key enzyme in monocot plants. researchgate.net Another example is the use of 4,6-dihydroxy-2-methylpyrimidine (B75791) as a precursor in the synthesis of certain agrochemicals. nih.gov
Furthermore, novel pyrimidine derivatives incorporating other heterocyclic moieties, such as 1,3,4-thiadiazole, have been synthesized and shown to possess significant antifungal activity against various plant pathogens. acs.org The synthesis of compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine, starting from basic building blocks like diethyl malonate, underscores the industrial routes to pyrimidine-based agrochemicals. google.com While a direct line from this compound to a commercial pesticide or herbicide is not explicitly documented in the available literature, its structural similarity to known agrochemical precursors indicates its potential role in the development of new agricultural chemicals. The versatility of the pyrimidine core allows for the creation of large libraries of compounds for screening for herbicidal and fungicidal properties. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-dialkyl-(1H,3H)-pyrimidine-2,4-diones |
| Cytosine |
| Pyrimido[1,6-a]pyrimidine |
| Pyrimido[1,6-c]pyrimidine |
| (E,E)-4-Trifluoroacetyl-1,3-butadienyl sulfides |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) |
| N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) |
| Pyrimidinyloxyphenoxypropionate |
| 4,6-dihydroxy-2-methylpyrimidine |
| 1,3,4-thiadiazole |
| 4,6-dichloro-2-methylthio-5-nitropyrimidine |
| Diethyl malonate |
| 2,4-dichloro-6-methylpyrimidine |
| Vinblastine sulfate |
| Guanidine hydrochloride |
| Thiobarbituric acid |
| Ammonium acetate |
| Benzoin |
| Chloroacetyl chloride |
| Isatin |
| Ethyl cyanoacetate |
| Benzaldehyde |
Future Research Directions and Emerging Perspectives
Rational Design and Synthesis of Novel 2,4-Diethoxy-6-methylpyrimidine Analogues with Enhanced Bioactivity
The rational design of new chemical entities is a foundational strategy in modern drug discovery. For this compound, future efforts will likely concentrate on creating analogues with superior biological activity. This involves the strategic modification of its core structure. Drawing inspiration from successful work on other pyrimidine (B1678525) scaffolds, researchers can explore several avenues. For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that combining different pharmacophore groups onto the main scaffold can lead to "smart" molecules with enhanced antimicrobial or anticancer properties. nih.gov Similarly, research on 2,4-diaminopyrimidine (B92962) derivatives demonstrated that altering aromatic rings and terminal aniline (B41778) moieties on the pyrimidine core could yield compounds with potent antitumor activities. rsc.org
Future synthetic campaigns could focus on:
Bioisosteric Replacement: Replacing the ethoxy groups at the C2 and C4 positions with other functional groups (e.g., amines, thiols, or different alkoxy groups) to modulate solubility, lipophilicity, and target binding affinity.
Substitution at the C5 Position: Introducing various substituents at the currently unoccupied C5 position, a common strategy in pyrimidine chemistry to enhance potency, as seen in the development of anti-tubercular 2,4-diaminopyrimidine derivatives. mdpi.com
Hybrid Molecule Synthesis: Fusing the this compound core with other known pharmacologically active heterocycles to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov
These rationally designed analogues would then be synthesized and screened for a variety of biological activities, aiming to identify lead compounds for further development. The synthesis of related pyrido[2,3-d]pyrimidines has been achieved through the condensation of suitable α,β-unsaturated ketones with aminopyrimidine precursors, a strategy that could be adapted for novel analogues. nih.gov
Deeper Mechanistic Elucidation of Observed Pharmacological Activities
While the broader pyrimidine class is known for a wide spectrum of biological effects—including anticancer, antimicrobial, and anti-inflammatory actions—the specific mechanisms of action for this compound are not well-defined. gsconlinepress.comorientjchem.org A critical area for future research is the in-depth investigation of how this compound and its novel analogues exert their biological effects at a molecular level.
Key research objectives should include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets (e.g., enzymes, receptors) with which the compound interacts. For example, some pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2) nih.gov, while others act on targets like PIM-1 kinase nih.gov or dihydrofolate reductase. nih.gov
Pathway Analysis: Once a target is identified, subsequent studies would elucidate the downstream effects on cellular signaling pathways. This could involve gene expression analysis and investigation of key cellular processes like apoptosis, cell cycle progression, or inflammatory responses. rsc.orgnih.gov
Enzyme Kinetics and Binding Studies: For analogues showing enzymatic inhibition, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive). Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the drug-target interaction. nih.gov
A thorough understanding of the mechanism is crucial for optimizing lead compounds and predicting potential off-target effects.
Exploration of Undiscovered Application Areas in Chemical Sciences
Beyond the realm of pharmacology, the unique electronic and structural properties of the pyrimidine ring suggest potential applications in other areas of chemical science. Research has indicated that pyrimidine-containing compounds with extended conjugation could be useful in developing molecular wires and light-emitting devices. rasayanjournal.co.in Furthermore, their ability to act as ligands for various metals opens up possibilities in coordination chemistry and catalysis. rasayanjournal.co.in
Future exploration for this compound could venture into:
Materials Science: Investigating the potential of its derivatives in the formulation of novel polymers or organic light-emitting diodes (OLEDs). The specific arrangement of nitrogen atoms and substituents could be tuned to achieve desired electronic and photophysical properties.
Supramolecular Chemistry: Exploring the self-assembly properties of its analogues to create complex, functional architectures held together by non-covalent interactions like hydrogen bonding and π–π stacking. researchgate.net
Agrochemicals: Given that some pyrimidine derivatives possess herbicidal and plant growth regulating properties, screening this compound analogues for agricultural applications is a logical and potentially fruitful direction. gsconlinepress.com
Integration of Advanced Computational Modeling for Accelerated Drug Discovery and Material Design
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov The integration of advanced computational methods represents a significant opportunity to streamline research into this compound and its analogues.
Key computational approaches include:
In Silico Screening: Using virtual libraries of novel this compound analogues and docking them against the three-dimensional structures of known protein targets to predict binding affinity and mode. This allows for the prioritization of compounds for synthesis and biological testing. unair.ac.idnih.govrsc.org
Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structural features required for a specific biological activity. This model can then be used to screen large compound databases for new, structurally diverse molecules with the potential for the same activity. nih.gov
ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery process. nih.gov This helps in identifying candidates with favorable drug-like properties and avoiding costly late-stage failures.
Quantum Mechanics (QM) Calculations: Using QM methods to understand the electronic structure and reactivity of the molecules, which is particularly useful for designing materials with specific electronic properties or for studying metabolic transformations. nih.gov
Development of Sustainable Synthesis Routes and Green Chemistry Innovations for Production
Traditional methods for synthesizing pyrimidines often involve harsh reagents, hazardous solvents, and significant energy consumption. nih.govpowertechjournal.com A crucial future direction is the development of environmentally benign and economically viable production methods for this compound and its derivatives, aligning with the principles of green chemistry.
Innovations in this area could include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.innih.govbenthamdirect.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the desired pyrimidine product. MCRs are highly efficient, reduce waste, and simplify workup procedures. rasayanjournal.co.in
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids. rasayanjournal.co.in The use of reusable, non-toxic catalysts (e.g., biocatalysts, heterogeneous catalysts) can further enhance the sustainability of the synthesis. powertechjournal.combenthamdirect.com
Solvent-Free and Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without any solvent or catalyst, representing an ideal green chemistry scenario. nih.govbenthamdirect.com
Adopting these green chemistry approaches will not only minimize the environmental impact of producing these valuable compounds but also offer financial benefits through reduced waste and energy consumption. rasayanjournal.co.in
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,4-Diethoxy-6-methylpyrimidine, and how can regioselectivity be controlled?
- Methodology : Use nucleophilic substitution reactions on chlorinated pyrimidine precursors (e.g., 2,4-dichloro-6-methylpyrimidine). Ethoxy groups are introduced via reaction with sodium ethoxide under anhydrous conditions. Regioselectivity is influenced by steric and electronic factors: the 4-position is typically more reactive due to reduced steric hindrance compared to the 2-position. Reaction monitoring via TLC or GC-MS ensures intermediate purity .
Q. How can this compound be utilized as a reference standard in HPLC method validation for pesticide residue analysis?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 240–260 nm). Optimize mobile phases (e.g., acetonitrile/water gradients) to achieve baseline separation from structurally similar degradation products. Validate parameters (linearity, LOD/LOQ, recovery) using spiked environmental matrices. Cross-validate with LC-MS/MS for confirmatory analysis .
Q. What are the key considerations for assessing the environmental toxicity of this compound?
- Methodology : Conduct acute and chronic toxicity assays using model organisms (e.g., Daphnia magna, Danio rerio). Measure LC₅₀/EC₅₀ values and bioaccumulation potential. Use QSAR models to predict metabolite toxicity. Compare degradation pathways (e.g., hydrolysis, photolysis) to identify persistent byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations to map electrostatic potential surfaces and frontier molecular orbitals. The electron-withdrawing methyl group at C6 stabilizes transition states, while ethoxy groups at C2/C4 direct nucleophilic attack to specific positions. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) reveal activation parameters .
Q. How do crystallographic studies inform the purity and stability of this compound?
- Methodology : Single-crystal X-ray diffraction resolves molecular packing and hydrogen-bonding networks. Compare experimental data (e.g., torsion angles, bond lengths) with computational predictions. Thermal gravimetric analysis (TGA) assesses decomposition thresholds (>200°C typical for pyrimidines) .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound derivatives?
- Methodology : Use ¹H/¹³C NMR to assign chemical shifts influenced by electron-donating ethoxy groups. IR spectroscopy identifies C-O-C stretching (∼1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ions and fragmentation patterns. Correlate data with Hammett constants to quantify substituent effects .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodology : Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether). Use heterogeneous catalysts (e.g., silica-supported NaOEt) to improve atom economy. Monitor E-factor and process mass intensity (PMI) to minimize waste .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Perform meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell lines, incubation times). Use molecular docking to explore binding modes with target proteins (e.g., acetylcholinesterase). Validate via in vitro enzymatic assays under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
